molecular formula C15H15NO B2361010 (2-Aminophenyl)(3,5-dimethylphenyl)methanone CAS No. 83465-82-1

(2-Aminophenyl)(3,5-dimethylphenyl)methanone

Cat. No.: B2361010
CAS No.: 83465-82-1
M. Wt: 225.291
InChI Key: OUFIDNDQXKGXPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(3,5-dimethylphenyl)methanone typically involves the reaction of 2-aminobenzophenone with 3,5-dimethylbenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions . These interactions can affect the activity of enzymes and receptors, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminophenyl)(4-methylphenyl)methanone
  • (2-Aminophenyl)(3,4-dimethylphenyl)methanone
  • (2-Aminophenyl)(2,4-dimethylphenyl)methanone

Uniqueness

(2-Aminophenyl)(3,5-dimethylphenyl)methanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules . This positional isomerism can lead to differences in physical properties and biological activity compared to its analogs.

Properties

IUPAC Name

(2-aminophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFIDNDQXKGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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